

Executive Summary: Structural Stability & Nomenclature

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Compound of Interest

Compound Name: 2-Chloro-1-methylpiperidin-4-one

CAS No.: 17228-68-1

Cat. No.: B597787

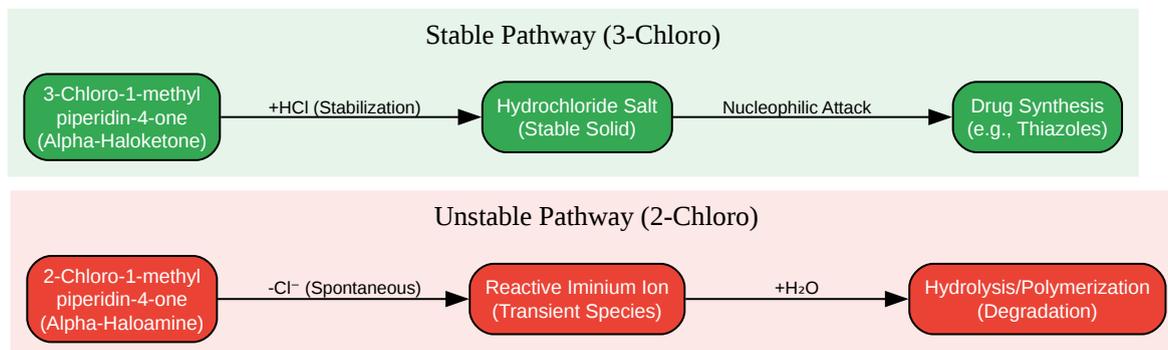
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CRITICAL TECHNICAL NOTE: The specific isomer "**2-Chloro-1-methylpiperidin-4-one**" (where the chlorine is attached to C2, adjacent to the nitrogen) is chemically unstable.[1]

- Reasoning: A chlorine atom at the -position to a nitrogen (hemiaminal chloride) possesses a highly labile C-Cl bond due to the lone pair donation from the nitrogen.[1] This species spontaneously eliminates chloride to form a reactive iminium ion or hydrolyzes in the presence of moisture.[1]
- Target Compound: The stable, synthetically useful isomer is 3-Chloro-1-methylpiperidin-4-one (where the chlorine is to the carbonyl).[1] This guide focuses on the spectroscopic data of the 3-chloro isomer (as its hydrochloride salt), which is the standard reagent used in drug development (e.g., for fusing thiazole rings).[1]

Part 1: Structural Analysis & Stability Profile

The following diagram illustrates the stability dichotomy between the 2-chloro and 3-chloro isomers, explaining why the 2-chloro variant is not an isolable static entity.



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Figure 1: Mechanistic stability comparison.[1] The 2-chloro isomer is a transient hemiaminal chloride, while the 3-chloro isomer is a stable alpha-haloketone.[1]

Part 2: Spectroscopic Data (3-Chloro-1-methylpiperidin-4-one)

Compound: 3-Chloro-1-methylpiperidin-4-one Hydrochloride Formula: C₆H₁₀ClNO[1] · HCl MW: 147.60 (Free base) / 184.06 (HCl salt)[1]

Infrared Spectroscopy (FT-IR)

The introduction of the electron-withdrawing chlorine atom at the

-position shifts the carbonyl stretching frequency to a higher wavenumber compared to the parent piperidone.[1]

Functional Group	Frequency (cm ⁻¹)	Assignment & Notes
C=O Stretch	1735 – 1745	Diagnostic Peak. Shifted +20 cm ⁻¹ vs. parent ketone (1715 cm ⁻¹) due to inductive effect of -Cl (dipole alignment).[1]
N-H ⁺ Stretch	2400 – 2900	Broad, strong band characteristic of the tertiary amine hydrochloride salt.[1]
C-H Stretch	2950 – 3000	Aliphatic C-H stretching (methylene groups).[1]
C-Cl Stretch	600 – 800	Weak/Medium bands in the fingerprint region.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or D₂O (Salt form)[1]

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Assignment
H-3	4.95 – 5.10	dd	1H	$J \approx 6-8$ Hz	Methine proton to Cl and C=O. Deshielded significantly. [1]
N-CH ₃	2.85 – 2.95	s	3H	-	N-Methyl group (shifted downfield due to protonation). [1]
H-2	3.60 – 3.80	m	2H	-	Methylene to N (proximal to Cl).[1]
H-6	3.40 – 3.60	m	2H	-	Methylene to N (distal). [1]
H-5	2.60 – 2.80	m	2H	-	Methylene to C=O.[1]

Note: In the free base (CDCl₃), the N-Me signal appears upfield at ~2.35 ppm, and the H-3 methine appears at ~4.5 ppm.[1]

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1]

m/z	Intensity	Fragment Ion	Mechanistic Origin
147 / 149	Weak	$[M]^+$	Molecular ion.[1] Shows characteristic 3:1 ratio for $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes.
112	High	$[M - \text{Cl}]^+$	Loss of chlorine radical or HCl elimination.[1]
42	Base Peak	$[\text{CH}_2=\text{N}^+\text{CH}_3]$	Iminium ion fragment (McLafferty rearrangement or ring cleavage).[1]

Part 3: Experimental Protocols

Synthesis of 3-Chloro-1-methylpiperidin-4-one HCl

This protocol utilizes sulfuryl chloride (SO_2Cl_2) for the regioselective monochlorination of the ketone.[1]

Reagents:

- 1-Methylpiperidin-4-one (11.3 g, 0.1 mol)[1]
- Sulfuryl Chloride (13.5 g, 0.1 mol)[1]
- Glacial Acetic Acid (50 mL)
- Diethyl Ether (for precipitation)[1]

Procedure:

- Dissolution: Dissolve 1-methylpiperidin-4-one in glacial acetic acid in a 250 mL round-bottom flask equipped with a drying tube (CaCl_2).

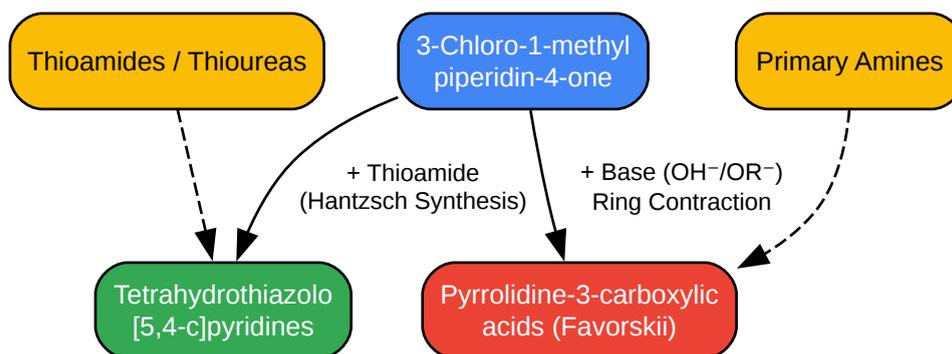
- Chlorination: Add sulfuryl chloride dropwise over 30 minutes at 0–5°C with vigorous stirring. The solution will evolve HCl gas and SO₂ (ensure proper ventilation).[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The color typically changes from colorless to pale yellow.[1]
- Isolation: Pour the reaction mixture into 200 mL of cold anhydrous diethyl ether. The hydrochloride salt of the product will precipitate as a white to off-white solid.[1]
- Purification: Filter the solid under nitrogen (hygroscopic). Wash with cold ether (3 x 50 mL). [1] Recrystallize from ethanol/ether if necessary.
- Yield: Typical yield 75–85%.[1]

Validation Check:

- Dissolve a small sample in water; add AgNO₃. [1] Immediate white precipitate (AgCl) confirms the ionic chloride (HCl salt).[1]
- Neutralize a sample and run TLC (SiO₂, 10% MeOH/DCM).[1] The product (R_f ~0.[1]4) should be distinct from the starting material (R_f ~0.3).[1]

Part 4: Applications in Drug Development

The 3-chloro-4-piperidone scaffold is a "linchpin" intermediate for synthesizing bicyclic heterocycles.[1]



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Figure 2: Synthetic utility.[1] The compound is primarily used to access thiazolopyridines (via Hantzsch synthesis) or contracted pyrrolidine scaffolds (via Favorskii rearrangement).[1]

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